1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Description
1-(4-Chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is a sulfonamide derivative characterized by a 4-chlorophenyl group and a thiophen-3-ylmethyl substituent. Sulfonamides are widely studied for their diverse pharmacological activities, including enzyme inhibition and anti-inflammatory properties. The structural uniqueness of this compound lies in the thiophene moiety, a sulfur-containing heterocycle, which may influence electronic properties, solubility, and biological interactions compared to analogs with other aromatic substituents.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c13-12-3-1-10(2-4-12)9-18(15,16)14-7-11-5-6-17-8-11/h1-6,8,14H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSBGJAENCSMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophen-3-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Methanesulfonamides
Structural Analogues with Varied Aromatic Substituents
Several methanesulfonamide derivatives with distinct aromatic substituents have been reported, enabling comparative analysis:
- N-(4-Chlorophenyl)-1-(5-{[(2-phenylvinyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide (CEGKAC): Features a 4-chlorophenyl group and a complex oxadiazole-linked substituent .
- N-(4-Fluorophenyl)methanesulfonamide (CICPIO): Substituted with a 4-fluorophenyl group, introducing electronegative fluorine .
- N-(2,5-Dichlorophenyl)methanesulfonamide (WIHGUQ): Contains a dichlorophenyl group, increasing steric bulk and lipophilicity .
- N-(3-Methylphenyl)methanesulfonamide (VIDKOJ): Includes a methyl group at the meta position, enhancing hydrophobicity .
- (4-Chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide : Substituted with a pyridinylmethyl group instead of thiophen-3-ylmethyl, altering electronic properties due to nitrogen in the heterocycle .
Key Structural Differences :
- Chlorophenyl derivatives (e.g., CEGKAC, WIHGUQ) share halogenated aromatic rings but differ in substituent complexity.
Physicochemical Properties
Available data for related compounds highlight trends in physicochemical behavior:
Observations :
- The pyridinylmethyl analog () exhibits a predicted boiling point of ~487°C and a slightly basic pKa (~9.13), suggesting moderate solubility in polar solvents.
- AVE-1625, a structurally complex analog with bis(4-chlorophenyl) and difluorophenyl groups, has a higher molecular weight (497.4 g/mol) and is stable at -20°C for ≥2 years .
Stability and Purity
Biological Activity
1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide (CAS Number: 1060329-26-1) is an organic compound with a sulfonamide functional group, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophen-3-ylmethanamine. The reaction is performed under controlled conditions, often in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the process. Purification is achieved through recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. A study evaluating various derivatives demonstrated that certain chalcone-based compounds showed effective inhibition against both Gram-positive (Streptococcus pyogenes) and Gram-negative (Pseudomonas aeruginosa) bacteria. The strongest compound exhibited inhibition zones of 27.13 mm against S. pyogenes and 23.30 mm against P. aeruginosa at optimal concentrations .
Table 1: Antibacterial Activity of Chalcone Derivatives
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| AM4 | 27.13 | Streptococcus pyogenes |
| AM4 | 23.30 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MCF-10A. In a comparative study, various chalcone derivatives were tested using the MTT assay to determine their cytotoxic effects. The most potent derivative (AM4) exhibited an IC50 value of 19.354 μg/mL against MCF-7 cells, indicating strong antiproliferative activity while showing no toxicity towards non-cancerous MCF-10A cells .
Table 2: Cytotoxicity of Chalcone Derivatives on MCF-7 Cells
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| AM1 | 27.456 | MCF-7 |
| AM2 | 25.870 | MCF-7 |
| AM3 | 22.870 | MCF-7 |
| AM4 | 19.354 | MCF-7 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Mitochondrial Dysfunction : Studies have shown that treatment with certain derivatives can lead to mitochondrial membrane depolarization, a hallmark of apoptosis, suggesting a pathway for inducing cell death in cancerous cells .
Case Studies
Several studies have reported on the synthesis and biological evaluation of related compounds:
- Chalcone Derivatives : A series of thiophene-based chalcones were synthesized and evaluated for their antibacterial and anticancer activities, demonstrating significant promise as therapeutic agents .
- Antiproliferative Screening : In a comprehensive screening involving multiple cancer cell lines, various sulfonamide derivatives were found to exhibit selective cytotoxicity towards cancerous cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
